2-(4-chloro-3-methylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide

Lipophilicity ADME Drug Design

2-(4-Chloro-3-methylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide (CAS 1448069-00-8) is a synthetic small molecule comprising a 4-chloro-3-methylphenoxyacetamide side chain linked to a 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl core. This compound belongs to the broader class of heterocyclic acetamides that incorporate both a 1,2,4-triazole and a pyrimidine ring, a scaffold frequently exploited in medicinal chemistry for kinase inhibition and anti-inflammatory activity.

Molecular Formula C15H13ClN6O2
Molecular Weight 344.76
CAS No. 1448069-00-8
Cat. No. B2846304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chloro-3-methylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide
CAS1448069-00-8
Molecular FormulaC15H13ClN6O2
Molecular Weight344.76
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC(=O)NC2=CC(=NC=N2)N3C=NC=N3)Cl
InChIInChI=1S/C15H13ClN6O2/c1-10-4-11(2-3-12(10)16)24-6-15(23)21-13-5-14(19-8-18-13)22-9-17-7-20-22/h2-5,7-9H,6H2,1H3,(H,18,19,21,23)
InChIKeyAFMCDOKZLCWNLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chloro-3-methylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide: Structural Heterocycle for Targeted Enzyme Screening


2-(4-Chloro-3-methylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide (CAS 1448069-00-8) is a synthetic small molecule comprising a 4-chloro-3-methylphenoxyacetamide side chain linked to a 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl core. This compound belongs to the broader class of heterocyclic acetamides that incorporate both a 1,2,4-triazole and a pyrimidine ring, a scaffold frequently exploited in medicinal chemistry for kinase inhibition and anti-inflammatory activity [1]. The specific chloro-methyl substitution pattern on the terminal phenyl ring distinguishes this structure from analogous unsubstituted phenoxy or heterocyclic variants commonly found in screening libraries.

Procurement Risks: Why Generic 1,2,4-Triazolyl-Pyrimidine Acetamides Cannot Replace This Specific Chloro-Methylphenoxy Variant


Simple substitution with a commercially available, unsubstituted phenoxy analog (e.g., CAS 1448030-51-0) or a pyrazole-containing counterpart (e.g., CAS 1428372-81-9) is not biochemically equivalent. The distal 4-chloro-3-methyl substitution on the phenoxy ring directly influences critical drug-like parameters: lipophilicity (clogP), electron density of the aromatic π-system, and the potential for halogen bonding with target protein backbone carbonyls [1]. Patent literature on structurally related 1,2,4-triazole derivatives demonstrates that even minor halogen and methyl positioning changes can shift COX-2 selectivity ratios (IC50 COX-1/COX-2) by more than an order of magnitude, underscoring that bioactivity is not uniform across the class [2]. Consequently, procuring a generic 'triazole-pyrimidine-acetamide' without verifying the precise phenyl substitution pattern introduces uncontrolled variability in any structure-activity relationship (SAR) campaign or biochemical assay.

Quantitative Differentiation Evidence for 2-(4-Chloro-3-methylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide


Lipophilicity-Driven Membrane Permeability Advantage over Unsubstituted Phenoxy Analog

The 4-chloro-3-methyl substitution on the phenoxy ring increases calculated logP (clogP) by approximately 0.8–1.2 log units relative to the unsubstituted phenoxy analog (CAS 1448030-51-0, clogP ~1.9), placing the target compound in a more favorable range for passive membrane permeability (clogP 2.7–3.1) . This class-level inference is based on the established linear free-energy relationship between aromatic chlorine substitution and octanol-water partition coefficients in phenoxyacetamide series.

Lipophilicity ADME Drug Design

Enzyme Inhibition Selectivity Shift Relative to Pyrazole Analog

The pyrazole analog (CAS 1428372-81-9) exhibits broad nanomolar activity in PubChem BioAssay panels (19/19 actives ≤1 µM, 1 active ≤1 nM), indicating a promiscuous kinase inhibition profile [1]. The target compound’s 1,2,4-triazole ring provides a different hydrogen-bond acceptor topology (two adjacent N-atoms at positions 2 and 4) compared to the pyrazole (adjacent N-atoms at 1 and 2), which is known from co-crystal structures of related kinase inhibitors to shift hinge-region binding geometry and reduce off-target kinase cross-reactivity by restricting the accessible binding conformations.

Kinase Inhibition Selectivity Enzymology

Halogen Bonding Potential for Target Engagement Not Provided by Non-Halogenated Analogs

The 4-chloro substituent on the phenoxy ring introduces a σ-hole that can engage in halogen bonding (C–Cl···O=C) with backbone carbonyls of the target protein. This non-covalent interaction, absent in both the unsubstituted phenoxy analog (CAS 1448030-51-0) and methyl-only analogs, can increase binding free energy by 2–5 kJ/mol (approximately 0.5–1.2 kcal/mol), which for a typical lead-like compound corresponds to a 2- to 8-fold improvement in binding affinity (KD or IC50) when the halogen bond is geometrically optimized [1]. The simultaneous presence of the 3-methyl group restricts rotational freedom of the phenoxy ring, pre-organizing the chloro substituent for optimal interaction geometry.

Halogen Bonding Protein-Ligand Interaction Binding Affinity

Synthetic Tractability and Procurement Purity Advantage Over Triazolopyrimidine Fused Analogs

The target compound is synthesized via a modular two-step sequence: (i) coupling of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (CAS 1221974-59-9) with 2-(4-chloro-3-methylphenoxy)acetyl chloride, or (ii) sequential nucleophilic substitution and amide bond formation. This contrasts with triazolopyrimidine fused analogs (e.g., [1,2,4]triazolo[1,5-a]pyrimidines) where the triazole-pyrimidine junction is cyclized, often introducing regioisomeric impurities that are difficult to separate chromatographically . Vendor certificates of analysis for the target compound indicate a typical purity of ≥95% by HPLC, with the primary route of impurity being unreacted starting amine rather than regioisomeric co-products.

Synthetic Accessibility Purity Procurement

Recommended Research and Industrial Application Scenarios for 2-(4-Chloro-3-methylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide


Targeted Kinase Panel Screening: Profiling Selectivity Against a Defined Kinome Subset

This compound is best suited as a focused probe for kinase selectivity panels (e.g., a 50-kinase panel from Carna or Eurofins), where its distinct 1,2,4-triazole hydrogen-bonding geometry is expected to produce a selectivity fingerprint that differs significantly from pyrazole-based analogs [1]. Procurement should include the pyrazole analog (CAS 1428372-81-9) as a head-to-head comparator to validate the shift in selectivity associated with the triazole-pyrazole replacement.

Structure-Activity Relationship (SAR) Exploration of Halogen Bonding Contributions to Target Affinity

The 4-chloro-3-methylphenoxy substitution pattern makes this compound an ideal tool for SAR studies quantifying the thermodynamic contribution of halogen bonding. By comparing the affinity of this compound against the unsubstituted phenoxy analog (CAS 1448030-51-0) and a 4-fluoro analog in an isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) experiment, researchers can directly measure the ΔΔG attributable to the chlorine substituent, guiding future lead optimization decisions [2].

Phenotypic Screening in Cell-Based Models of Inflammation or Oncology

The calculated lipophilicity (clogP 2.7–3.1) places this compound in the permeability range associated with favorable cellular uptake. It can be deployed in NF-κB reporter gene assays or cancer cell viability panels (e.g., NCI-60), where the combination of cell permeability and the potential for reduced off-target kinase cross-reactivity (relative to the promiscuous pyrazole analog) increases the likelihood that an observed phenotypic effect is driven by a specific, identifiable target rather than general cytotoxicity .

Reference Standard for Analytical Method Development in Quality Control

Owing to its well-defined single-isomer structure and the availability of the synthetic intermediate 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (CAS 1221974-59-9) from reputable suppliers, this compound can serve as a system suitability reference standard for HPLC and LC-MS method development. Its distinct UV chromophore and MS fragmentation pattern facilitate method validation for related-substance testing in synthetic chemistry workflows .

Quote Request

Request a Quote for 2-(4-chloro-3-methylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.